

Technical Guide: Fmoc-D-Homocys(Trt)-OH in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-Homocys(Trt)-OH*

CAS No.: 1007840-62-1

Cat. No.: B613500

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine, commonly referred to as **Fmoc-D-Homocys(Trt)-OH**. This reagent is a critical building block for the incorporation of D-homocysteine residues into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The strategic use of the acid-labile trityl (Trt) protecting group for the thiol side chain and the base-labile Fmoc group for the α -amino group allows for its seamless integration into standard SPPS protocols.

Core Compound Data: Fmoc-D-Homocys(Trt)-OH

A summary of the key quantitative data for **Fmoc-D-Homocys(Trt)-OH** is presented below. These values are essential for accurate reagent measurement and reaction stoichiometry calculations in peptide synthesis.

Property	Value
Chemical Formula	C ₃₈ H ₃₃ NO ₄ S[1][2][3][4]
Molecular Weight	599.74 g/mol [1][3][4][5]
CAS Number	1007840-62-1[2][3]
Appearance	White to off-white powder[3]
Purity (Typical)	≥ 97% (HPLC)[3]

Experimental Protocols for Incorporation via Fmoc-SPPS

The following protocols outline the standard procedures for the use of **Fmoc-D-Homocys(Trt)-OH** in solid-phase peptide synthesis. These steps are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., a carboxylic acid or an amide).[1][2]

- Procedure:
 - Select an appropriate resin (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide).[1][2]
 - Place the desired amount of resin in a reaction vessel.
 - Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[1]
 - Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure all reactive sites are accessible.[2]
 - After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

- Procedure:
 - To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[1][2]
 - Agitate the mixture for an initial 5-10 minutes.
 - Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.[1]
 - Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-D-Homocys(Trt)-OH

This protocol describes the activation and coupling of **Fmoc-D-Homocys(Trt)-OH** to the deprotected N-terminus of the peptide-resin.

- Procedure:
 - In a separate vessel, dissolve **Fmoc-D-Homocys(Trt)-OH** (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.
 - Add a hindered base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
 - Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]
 - Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

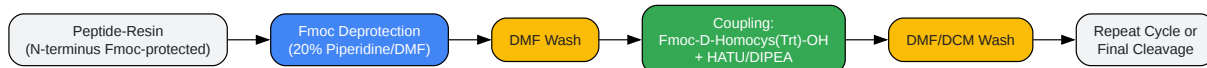
Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the trityl group from the homocysteine residue.

- Procedure:
 - After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
 - Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).^{[1][6]} Caution: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.
 - Add the cleavage cocktail to the dried resin.
 - Agitate the mixture for 2-3 hours at room temperature.^[1]
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
 - Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

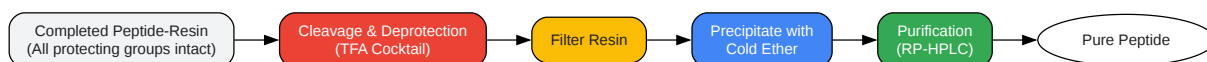
Visualization of the Synthetic Workflow

The following diagrams illustrate the key stages in the incorporation of **Fmoc-D-Homocys(Trt)-OH** during solid-phase peptide synthesis.



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Caption: A generalized workflow for the incorporation of **Fmoc-D-Homocys(Trt)-OH** in SPPS.



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Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

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